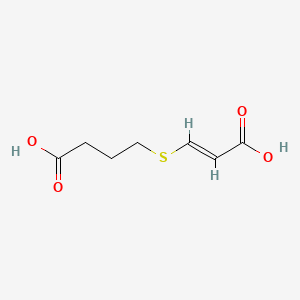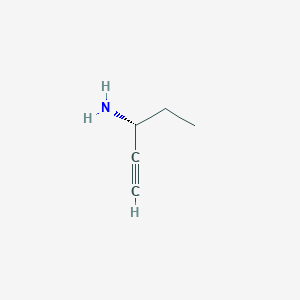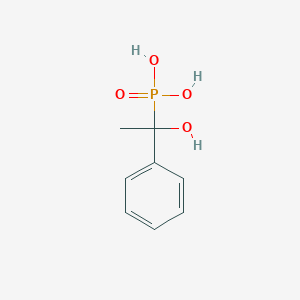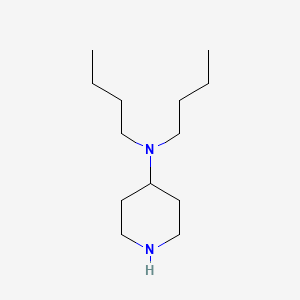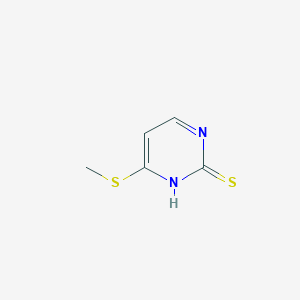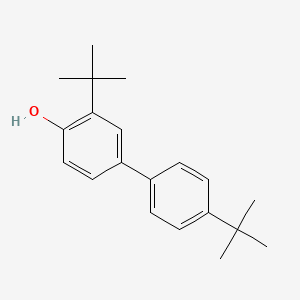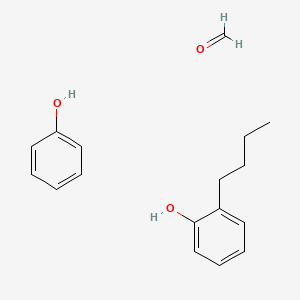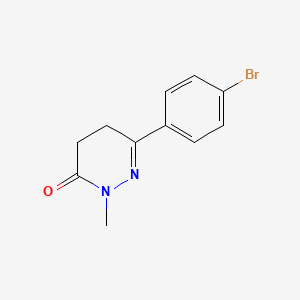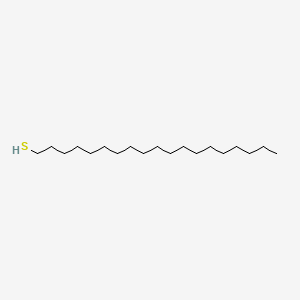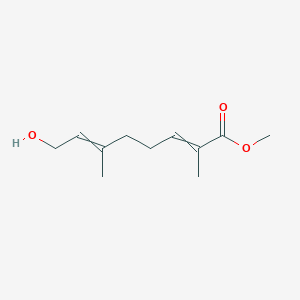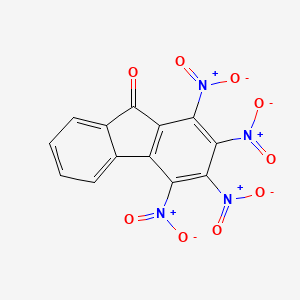
Diethyl(4-fluorophenyl)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(4-fluorophenyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen (P-N) bond. This compound is part of the phosphoramidate family, which is known for its diverse applications in various fields such as medicine, agriculture, and industry .
Vorbereitungsmethoden
The synthesis of diethyl(4-fluorophenyl)phosphoramidate can be achieved through several methods. One common synthetic route involves the reaction of diethyl phosphite with 4-fluoroaniline under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve large-scale reactions using similar principles but optimized for higher yields and efficiency .
Analyse Chemischer Reaktionen
Diethyl(4-fluorophenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert it into phosphoramidate hydrides.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl(4-fluorophenyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: This compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl(4-fluorophenyl)phosphoramidate involves its interaction with specific molecular targets. The P-N bond in the compound is crucial for its activity, as it can interact with enzymes and other proteins, potentially inhibiting their function. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Diethyl(4-fluorophenyl)phosphoramidate can be compared with other phosphoramidates such as diethyl phosphoramidate and diethyl(phenyl)phosphoramidate. While these compounds share similar structural features, this compound is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity .
Similar compounds include:
- Diethyl phosphoramidate
- Diethyl(phenyl)phosphoramidate
- Diethyl(4-chlorophenyl)phosphoramidate
Eigenschaften
CAS-Nummer |
50672-18-9 |
|---|---|
Molekularformel |
C10H15FNO3P |
Molekulargewicht |
247.20 g/mol |
IUPAC-Name |
N-diethoxyphosphoryl-4-fluoroaniline |
InChI |
InChI=1S/C10H15FNO3P/c1-3-14-16(13,15-4-2)12-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
KWKZGGXMAIAZBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(NC1=CC=C(C=C1)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



